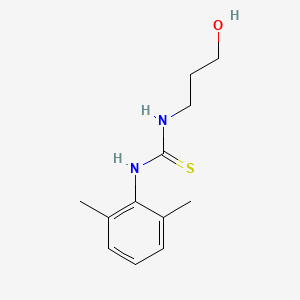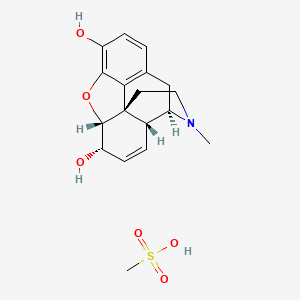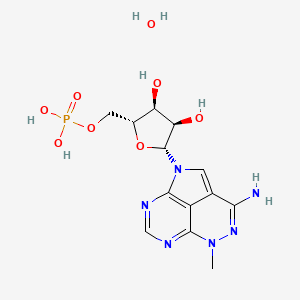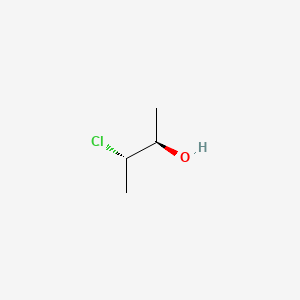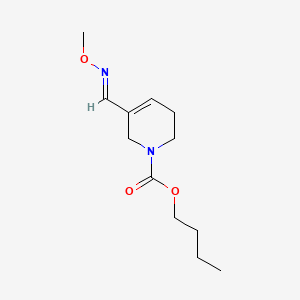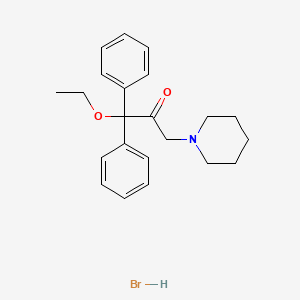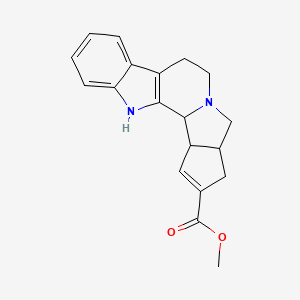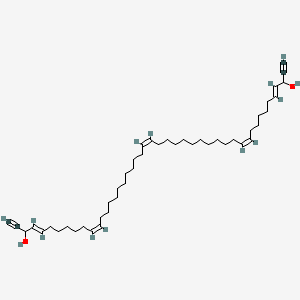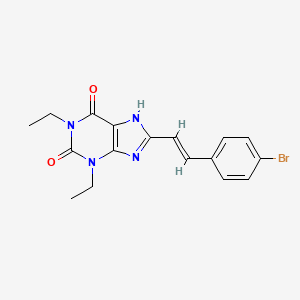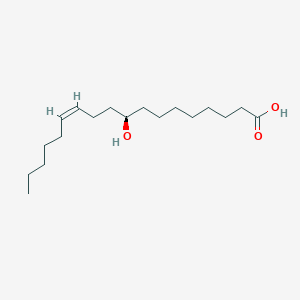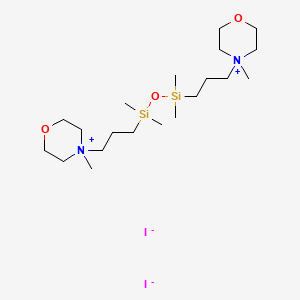
4,4'-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide is a chemical compound with the molecular formula C20H46N2O3Si2.2I and a molecular weight of 672.66 g/mol This compound is known for its unique structure, which includes two morpholinium groups connected by an oxybis(dimethylsilylene) bridge
Preparation Methods
The synthesis of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves several steps. One common method includes the reaction of 4-methylmorpholine with a dimethylsilylene compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Scientific Research Applications
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide can be compared with other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has a similar oxybis structure but differs in its functional groups and applications.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production, it shares some structural similarities but has different chemical properties and uses.
4,4’-Oxybis(methylene)bis(1,3-dioxolane): This compound has a similar backbone but is used in different industrial applications.
These comparisons highlight the unique structure and versatile applications of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide.
Properties
CAS No. |
84584-49-6 |
|---|---|
Molecular Formula |
C20H46I2N2O3Si2 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
[dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silane;diiodide |
InChI |
InChI=1S/C20H46N2O3Si2.2HI/c1-21(11-15-23-16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-22(2)13-17-24-18-14-22;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KNJPDYHKSBJXHO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


